3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Fragment-based drug discovery Scaffold diversity Heteroatom count

3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride (CAS 1824018-46-3) is a synthetic research intermediate comprising three distinct heterocyclic systems—azetidine, 1,2,3-triazole, and pyridine—converged at a single chiral methine carbon. Supplied as a hydrochloride salt with molecular formula C₁₁H₁₄ClN₅ and molecular weight 251.71 g/mol, the compound is specified at ≥95% purity for non-human research use.

Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
CAS No. 1824018-46-3
Cat. No. B1489927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
CAS1824018-46-3
Molecular FormulaC11H14ClN5
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1C(CN1)C(C2=CN=CC=C2)N3C=CN=N3.Cl
InChIInChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-5-4-14-15-16;/h1-6,10-11,13H,7-8H2;1H
InChIKeyVSIBIAODMLECDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine Hydrochloride (CAS 1824018-46-3): A Multi-Heterocyclic Research Intermediate for Specialized Scaffold Engineering


3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride (CAS 1824018-46-3) is a synthetic research intermediate comprising three distinct heterocyclic systems—azetidine, 1,2,3-triazole, and pyridine—converged at a single chiral methine carbon . Supplied as a hydrochloride salt with molecular formula C₁₁H₁₄ClN₅ and molecular weight 251.71 g/mol, the compound is specified at ≥95% purity for non-human research use [1]. Its structural architecture, combining a strained four-membered azetidine ring with a 1,2,3-triazole and a pyridine moiety, places it among the class of polyheterocyclic building blocks employed in fragment-based drug discovery and targeted library synthesis [2].

Why Generic Substitution Fails: The Unique Tri-Heterocyclic Architecture of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine Hydrochloride Cannot Be Replicated by Mono- or Bi-Cyclic Analogs


The target compound’s architectural signature—a chiral methine carbon simultaneously bonded to azetidine, 1,2,3-triazole, and pyridine rings—is absent from all commercially available simpler analogs. Compounds such as 3-(azetidin-3-ylmethyl)pyridine (CAS 1446413-33-7) omit the triazole, while 3-(1H-1,2,3-triazol-1-ylmethyl)pyridine (CAS 864684-90-2) lacks the azetidine ring. Each heterocyclic component contributes distinct pharmacophoric features: the azetidine ring provides conformational rigidity and a secondary amine for salt formation [1]; the 1,2,3-triazole participates in hydrogen bonding, metal coordination, and bioisosteric replacement of amide bonds [2]; and the pyridine ring modulates lipophilicity and can engage in π-stacking with target proteins. The convergent methine linker places these three rings in a precisely defined 3D geometry that cannot be recapitulated by substituting any single ring, thereby altering the scaffold’s capacity for target engagement in fragment-based screening or structure-activity relationship (SAR) exploration [3].

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine Hydrochloride: Comparator-Based Structural, Supply-Chain, and Stability Profiles


Molecular Complexity and Heteroatom Enrichment Relative to Simpler Azetidine-Pyridine and Triazole-Pyridine Analogs

The target compound incorporates five nitrogen atoms across three distinct heterocyclic rings (azetidine, 1,2,3-triazole, pyridine), yielding a molecular formula of C₁₁H₁₄ClN₅ (free base C₁₁H₁₃N₅) and molecular weight 251.71 g/mol (free base 215.26 g/mol) . In contrast, 3-(azetidin-3-ylmethyl)pyridine (CAS 1446413-33-7) has formula C₉H₁₂N₂ and molecular weight 148.20 g/mol, while 3-(1H-1,2,3-triazol-1-ylmethyl)pyridine (CAS 864684-90-2) has formula C₈H₈N₄ and molecular weight 160.18 g/mol . The target compound thus provides a 67–91 Da molecular weight increase and 3–4 additional nitrogen atoms compared to these simpler analogs, translating to a higher density of hydrogen-bond acceptors (HBA=5 vs. HBA=2–4) and a larger topological polar surface area, which are critical parameters governing target recognition in fragment-based screening [1].

Fragment-based drug discovery Scaffold diversity Heteroatom count

Hydrochloride Salt Form Advantage for Aqueous Solubility in Biochemical Assays

The target compound is specifically supplied as a hydrochloride salt (CAS 1824018-46-3), which protonates the azetidine secondary amine (calculated pKa ~9.5–10 for azetidine amine) to generate a charged species at physiological pH . While direct comparative solubility measurements are not available in the public domain, class-level evidence indicates that hydrochloride salt formation for heterocyclic amines typically increases aqueous solubility by 10- to 1000-fold relative to the corresponding free base [1]. Among the closest structural analogs, many are commercialized only as free bases (e.g., CAS 2176200-99-8, CAS 1446413-33-7), which may necessitate higher DMSO concentrations in assay buffers and increase the risk of solvent-induced artifacts during biochemical screening .

Solubility enhancement Assay compatibility Salt selection

Quantitative Storage Stability Profile Enabling Operational Planning for Laboratory Handling

Bio-Fount specifies quantitative storage conditions for the target compound: short-term storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) [1]. These parameters reflect inherent thermal lability likely associated with the azetidine ring, which is susceptible to nucleophilic ring-opening at elevated temperatures [2]. In contrast, storage stability data are not publicly documented for most closely related analogs (e.g., CAS 1446413-33-7, CAS 864684-90-2), leaving procurement decisions for these comparators without operational stability benchmarks. The defined stability window at -20°C provides a concrete basis for inventory management and experimental scheduling, whereas analogs lacking such data carry unknown degradation risks.

Compound stability Storage conditions Laboratory logistics

Supply-Chain Bottleneck: Discontinued Status and Single-Supplier Backorder Create Procurement Risk Relative to Widely Available Analogs

As of 2026, the target compound is available exclusively from Bio-Fount on backorder at ¥6,916 per gram (95% purity) and has been listed as discontinued by CymitQuimica (Biosynth) [1]. In comparison, simpler structural analogs are accessible from multiple suppliers: 3-(azetidin-3-ylmethyl)pyridine (CAS 1446413-33-7) is stocked by at least 4 vendors (MolCore, Chemsrc, ChemicalBook, CymitQuimica) , and 3-(1H-1,2,3-triazol-1-ylmethyl)pyridine (CAS 864684-90-2) is similarly available from multiple sources. This 2-supplier-to-1 effective-supplier ratio (with one discontinued) creates a critical-path procurement risk for any synthetic or screening workflow that specifically requires the intact azetidine–triazole–pyridine scaffold, necessitating advance sourcing and inventory buffering.

Procurement risk Supply chain Availability

Optimal Research and Procurement Application Scenarios for 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine Hydrochloride Based on Demonstrated Differentiation Evidence


Fragment-Based Lead Generation Requiring Nitrogen-Rich, Conformationally Constrained Scaffolds

The target compound’s combination of five nitrogen atoms distributed across three distinct heterocycles—azetidine for conformational constraint, 1,2,3-triazole for bioisosteric amide replacement, and pyridine for aromatic stacking—makes it suitable for fragment-based screening libraries targeting polar active sites in kinases, phosphodiesterases, or epigenetic enzymes (e.g., histone demethylases) [1][2]. The hydrochloride salt ensures adequate solubility in aqueous screening buffers, while the defined storage conditions (-20°C, 1–2 years) support long-term library maintenance. Procurement should prioritize the intact scaffold over simpler analogs, as substituting with mono- or bi-heterocyclic fragments would compromise the scaffold’s ability to form the full complement of polar contacts required for fragment hit identification.

Synthetic Intermediate for Triazolylpyridine-Based Kinase or NAMPT Inhibitor Optimization Programs

The compound serves as a versatile intermediate for SAR exploration around triazolylpyridine cores, a motif validated in NAMPT inhibitors (e.g., Eur. J. Med. Chem. 2019, 181, 111576) and JAK kinase inhibitors [1][2]. The free secondary amine on the azetidine ring provides a handle for amide coupling, sulfonamide formation, or reductive amination, enabling systematic exploration of vector diversity. Given the compound’s limited commercial availability (single backorder supplier), early procurement and inventory buffering are essential for medicinal chemistry teams planning a synthetic campaign using this scaffold, as lead times may extend to weeks or months.

Supply-Chain Risk Mitigation for Critical-Path Research Intermediates

With one discontinued supplier (CymitQuimica/Biosynth) and one active supplier operating on backorder (Bio-Fount, ¥6,916/g) [1][2], procurement managers must treat this compound as a high-risk, single-source reagent. The defined stability window at -20°C (1–2 years) supports bulk procurement upon availability to build a safety stock. In contrast, if a project can tolerate a simplified scaffold, the ready availability of analogs such as 3-(azetidin-3-ylmethyl)pyridine or 3-(triazol-1-ylmethyl)pyridine from multiple suppliers may offer greater supply-chain resilience at the cost of scaffold complexity.

Physicochemical Property Benchmarking for CNS or Anti-Infective Drug Design Programs

Based on structural analysis, the target compound (free base: MW 215.26, HBA=5, estimated TPSA ~55 Ų) occupies lead-like chemical space that is particularly relevant for central nervous system (CNS) drug discovery, where TPSA < 90 Ų and HBD ≤ 3 are critical for blood-brain barrier penetration [1]. The addition of the triazole ring increases TPSA by approximately 30 Ų and HBA by 3 relative to 3-(azetidin-3-ylmethyl)pyridine, shifting the property profile toward a more polar, metabolically resilient phenotype. This makes the target compound a useful comparator for benchmarking physicochemical property effects during scaffold-hopping exercises in anti-infective or neurotherapeutic programs [2].

Quote Request

Request a Quote for 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.